5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16407582
InChI: InChI=1S/C5H4F3IN2/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3H2
SMILES:
Molecular Formula: C5H4F3IN2
Molecular Weight: 276.00 g/mol

5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC16407582

Molecular Formula: C5H4F3IN2

Molecular Weight: 276.00 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole -

Specification

Molecular Formula C5H4F3IN2
Molecular Weight 276.00 g/mol
IUPAC Name 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole
Standard InChI InChI=1S/C5H4F3IN2/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3H2
Standard InChI Key NCDNNFNDNSZMBA-UHFFFAOYSA-N
Canonical SMILES C1=C(N(N=C1)CC(F)(F)F)I

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole, reflects its substitution pattern. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 1-position is occupied by a 2,2,2-trifluoroethyl group (CH2CF3-\text{CH}_2\text{CF}_3), while the 5-position features an iodine atom. Key structural data include:

PropertyValue
Molecular FormulaC5H4F3IN2\text{C}_5\text{H}_4\text{F}_3\text{IN}_2
Molecular Weight276.00 g/mol
Canonical SMILESC1=C(N(N=C1)CC(F)(F)F)I
InChIInChI=1S/C5H4F3IN2/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3H2
InChI KeyNCDNNFNDNSZMBA-UHFFFAOYSA-N
Boiling Point219.7±40.0°C (Predicted)
Density2.09±0.1 g/cm³ (Predicted)
Purity≥95%

The trifluoroethyl group enhances lipophilicity (logP=2.09\log P = 2.09), favoring membrane permeability and bioavailability. The iodine atom, a potent leaving group, facilitates nucleophilic substitution reactions, making the compound a versatile intermediate .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves multi-step organic transformations:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic conditions.

  • Trifluoroethylation: Alkylation of the pyrazole nitrogen using 2,2,2-trifluoroethyl iodide or related reagents.

  • Iodination: Electrophilic aromatic substitution (e.g., using I2/HIO3\text{I}_2/\text{HIO}_3) or metal-halogen exchange .

A representative pathway:

Hydrazine+1,3-DiketoneH+Pyrazole IntermediateCF3CH2I1-(Trifluoroethyl)pyrazoleI25-Iodo Derivative\text{Hydrazine} + \text{1,3-Diketone} \xrightarrow{\text{H}^+} \text{Pyrazole Intermediate} \xrightarrow{\text{CF}_3\text{CH}_2\text{I}} \text{1-(Trifluoroethyl)pyrazole} \xrightarrow{\text{I}_2} \text{5-Iodo Derivative}

Chemical Reactivity

The iodine atom at C5 participates in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann), enabling access to biaryl structures. The trifluoroethyl group stabilizes adjacent charges, enhancing electrophilicity at the pyrazole ring. Key reactions include:

  • Nucleophilic Substitution: Iodine replacement with amines, alkoxides, or thiols.

  • Transition Metal-Catalyzed Coupling: Formation of carbon-carbon bonds for drug candidate synthesis.

Biological and Industrial Applications

Agrochemical Uses

In agrochemistry, halogenated pyrazoles act as herbicides and insecticides. The iodine and trifluoroethyl groups may enhance pesticidal activity by disrupting enzyme function in pests.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautions

  • Use personal protective equipment (gloves, goggles).

  • Avoid inhalation and contact with skin.

  • Store in a cool, dry place away from oxidizers.

Comparison with Related Pyrazole Derivatives

CompoundSubstituentsApplications
4-Bromo-1-isobutylpyrazoleBr at C4, isobutyl at N1Pharmaceutical intermediate
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylateMethyl at N1/C3, COOMe at C5Agrochemical synthesis
5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazoleI at C5, CF3CH2 at N1Multifunctional intermediate

The trifluoroethyl group in the subject compound confers superior lipophilicity compared to alkyl or aryl substituents, expanding its utility in drug design .

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